An In-depth Technical Guide to (+)-Biotin-PEG3-NHS Ester
An In-depth Technical Guide to (+)-Biotin-PEG3-NHS Ester
This guide provides a comprehensive technical overview of (+)-Biotin-PEG3-NHS Ester, a versatile biotinylation reagent. It is intended for researchers, scientists, and drug development professionals who utilize biotinylation for a wide range of applications, from immunoassays to targeted drug delivery. This document delves into the reagent's chemical properties, mechanism of action, and practical applications, offering field-proven insights to ensure successful experimental outcomes.
Introduction to Biotinylation and the Role of (+)-Biotin-PEG3-NHS Ester
Biotinylation, the process of covalently attaching biotin to a molecule, is a fundamental technique in life sciences.[1] The exceptionally strong and specific interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin is the cornerstone of this technology.[2][3][4] This high-affinity binding is harnessed for numerous applications, including the purification, detection, and immobilization of proteins, peptides, and other biomolecules.[1][5]
(+)-Biotin-PEG3-NHS Ester is a specific type of biotinylation reagent designed to react with primary amines.[6] It consists of three key components:
-
A Biotin Moiety: This provides the high-affinity binding to streptavidin or avidin.[7]
-
A PEG3 Linker: A three-unit polyethylene glycol (PEG) spacer arm. This hydrophilic linker enhances the water solubility of the reagent and the resulting biotinylated molecule.[8][9][10] It also reduces steric hindrance, which is crucial for maintaining the biological activity of the target molecule and improving avidin binding.[8]
-
An N-hydroxysuccinimide (NHS) Ester: This is a highly reactive group that efficiently forms stable amide bonds with primary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues.[1][5][11]
The strategic combination of these components makes (+)-Biotin-PEG3-NHS Ester a powerful tool for specific and efficient labeling of a wide array of biomolecules.
Chemical Properties and Data Summary
Understanding the chemical and physical properties of (+)-Biotin-PEG3-NHS Ester is critical for its effective use.
| Property | Value | References |
| Molecular Formula | C23H36N4O9S | [6][10][12] |
| Molecular Weight | 544.6 g/mol | [6][10][12] |
| CAS Number | 1253286-56-4 | [6][10][13] |
| Appearance | White to off-white solid | [12] |
| Purity | Typically ≥96% | [12] |
| Solubility | Soluble in DMSO or water (10 mg/ml) | [12] |
| Storage Conditions | -20°C, desiccated. Moisture-sensitive. | [6][14][15] |
Mechanism of Action: The NHS Ester Reaction
The core of (+)-Biotin-PEG3-NHS Ester's functionality lies in the reaction of its NHS ester group with primary amines. This is a nucleophilic acyl substitution reaction.[1] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[11]
The efficiency of this reaction is highly dependent on pH.[16][17] At a low pH, primary amines are protonated (-NH3+) and are not effective nucleophiles.[18] Conversely, at a high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of biotinylation.[11][16] The optimal pH for this reaction is typically between 7.2 and 8.5.[6][11]
Caption: Mechanism of NHS ester reaction with a primary amine.
Experimental Protocol: Biotinylation of a Protein
This section provides a detailed, step-by-step protocol for a typical protein biotinylation experiment. It is crucial to note that optimization of molar ratios, reaction times, and temperatures may be necessary for specific proteins.[1]
Materials:
-
(+)-Biotin-PEG3-NHS Ester
-
Protein to be labeled in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[17]
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment for purification[19][20]
Protocol:
-
Reagent Preparation:
-
Equilibrate the vial of (+)-Biotin-PEG3-NHS Ester to room temperature before opening to prevent moisture condensation.[15][19]
-
Immediately before use, dissolve the reagent in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).[1][15] Aqueous stock solutions should be prepared immediately before use, while anhydrous stock solutions can be stored for several days at -20°C.[12]
-
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at a known concentration. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target protein for reaction with the NHS ester.[15]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the (+)-Biotin-PEG3-NHS Ester stock solution to achieve the desired molar excess over the protein. A 10-20 fold molar excess is a common starting point.[20]
-
Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] Lower temperatures can help to increase specificity.[1]
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.[3]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Analysis and Quantification (Optional):
Caption: Schematic of a sandwich ELISA workflow.
Affinity Chromatography
Affinity chromatography is a powerful technique for purifying biomolecules from complex mixtures. [21]Biotinylated proteins or other molecules can be efficiently captured on a solid support, such as agarose beads, that has been coated with streptavidin or avidin. [21][22]After washing away unbound components, the biotinylated molecule or its interacting partners can be eluted. While the biotin-streptavidin interaction is very strong, elution can be achieved under harsh, denaturing conditions or by using modified systems like Strep-Tactin®, which allows for elution with an excess of free biotin under milder conditions. [23][24]
Immunohistochemistry and Immunofluorescence
In immunohistochemistry (IHC) and immunofluorescence (IF), biotinylated primary or secondary antibodies are used to detect specific antigens in tissue sections or cells. The bound biotinylated antibody is then visualized by the addition of a streptavidin-enzyme conjugate (for IHC) or a streptavidin-fluorophore conjugate (for IF). This system provides significant signal amplification, enhancing the detection of low-abundance targets. [2]
Drug Targeting and Delivery
The biotin-receptor interaction can be exploited for targeted drug delivery. Biotin can be conjugated to drugs or imaging agents to direct them to cells that overexpress biotin receptors, which is a characteristic of some cancer cells. [7]
Conclusion
(+)-Biotin-PEG3-NHS Ester is a highly effective and versatile reagent for the biotinylation of proteins and other biomolecules containing primary amines. Its well-defined structure, which includes a hydrophilic PEG spacer, offers significant advantages in terms of solubility and reduced steric hindrance. [8][9]A thorough understanding of its chemical properties and the mechanism of the NHS ester reaction is paramount for designing and executing successful biotinylation experiments. The wide array of applications for this reagent underscores its importance as an indispensable tool in modern biological research and drug development.
References
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- Step-by-Step Guide to Peptide Biotinylation with NHS Esters: Application Notes and Protocols - Benchchem. (URL: )
- Biotinylated Protein Purific
- Sandwich ELISA (Colorimetric) – Biotin/Streptavidin Detection Protocol - Bio-Techne. (URL: )
- Purification of Biotinylated Proteins with Strep-Tactin - Neuromics. (URL: )
- NHS-Biotin Kit Protocol 1. Introduction. (URL: )
- An In-depth Technical Guide to Biotin-PEG12-NHS Ester - Benchchem. (URL: )
- Avidin-Biotin Interaction | Thermo Fisher Scientific - JP. (URL: )
- NHS ester labeling of amino biomolecules. (URL: )
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - JP. (URL: )
- Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HT. (URL: )
- Biotinylation | Thermo Fisher Scientific - JP. (URL: )
- Biotin-PEG3-NHS ester - BPS Bioscience. (URL: )
- Biotin Affinity Purification | Thermo Fisher Scientific - ES. (URL: )
- Purification of biotinylated proteins on streptavidin resin: a protocol for quantit
- Biotin-PEG3-NHS ester | PROTAC Linker - MedchemExpress.com. (URL: )
- Biotin-PEG3-NHS ester | CAS# 1253286-56-4 | Biotin PEG Linker - MedKoo Biosciences. (URL: )
- Biotin-PEG3-NHS ester, 1253286-56-4 | BroadPharm. (URL: )
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe. (URL: )
- Sandwich ELISA with avidin-biotin amplific
- General ELISA protocols - Thermo Fisher Scientific. (URL: )
- Purification or Removal of Biotin and Biotinyl
- An In-depth Technical Guide to Biotinylation Using Biotin-DADOO - Benchchem. (URL: )
- Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm. (URL: )
- Biotin-PEG 4 -NHS ester - Cayman Chemical. (URL: )
- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines - Benchchem. (URL: )
- Biotin-PEG3-NHS ester. (URL: )
- Instructions for the use of Biotin-(PEG)n-NHS. (URL: )
- Streptavidin - Wikipedia. (URL: )
- NHS-LC-Biotin Biotinyl
- Biotin-PEG3-NHS ester - BPS Bioscience. (URL: )
- Reaction Conditions for Chemical Coupling (S9237) - NEB. (URL: )
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